molecular formula C10H9NO3 B2464078 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 869340-54-5

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B2464078
CAS No.: 869340-54-5
M. Wt: 191.186
InChI Key: KQSCHGLMQIADOL-UHFFFAOYSA-N
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Description

The compound “4-Oxo-8-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” is similar to the one you’re asking about . It has a molecular formula of C10H9NO4 and a molecular weight of 207.18276 .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, has been studied . The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, and the resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids were individual cis isomers .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy and NMR .


Chemical Reactions Analysis

The biodegradation of ciprofloxacin, a fluoroquinolone antibiotic, has been studied . The study found that both the original microbiota from a drinking water biofilter and the microbiota previously acclimated to high levels of ciprofloxacin could utilize ciprofloxacin as sole carbon and nitrogen sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, “4-Oxo-8-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” has a molecular formula of C10H9NO4 and a molecular weight of 207.18276 .

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, including compounds related to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives are derived from kynurenic acid, and their modifications have shown varied effects on antagonist potency. Specifically, the presence of a cis-carboxymethyl group at the 4-position and certain hydrogen-bond-accepting groups significantly influence the binding and activity at the NMDA receptor, highlighting the importance of structural elements for receptor interaction (Carling et al., 1992).

Synthetic Versatility and Pharmacological Activities

4-Oxoquinolines, including the this compound scaffold, are noted for their significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds, particularly N-1-alkylated 4-oxoquinoline derivatives, have been associated with various pharmacological activities, including antibacterial and antiviral properties. The regioselective N-ethylation reactions of these derivatives underscore their synthetic adaptability and potential for generating compounds with targeted biological activities (Batalha et al., 2019).

Antibacterial Applications

A series of substituted 4-oxoquinoline-3-carboxylic acids, closely related to this compound, have demonstrated significant antibacterial activity. These derivatives, particularly those with a methyl group at the 8-position, have been tested and shown potent activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa. This highlights the potential of 4-oxoquinoline derivatives in the development of new antibacterial agents (Miyamoto et al., 1990).

Antiallergic Activity and Structural Optimization

The modification of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid by introducing specific substituents has been found to enhance antiallergic activity in the rat passive cutaneous anaphylaxis assay. Notably, the incorporation of the 8-benzoyl moiety into a tetracyclic structure yielded compounds with significant activity, demonstrating the potential of structural optimization in developing effective antiallergic agents (Erickson et al., 1978).

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCHGLMQIADOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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